Pyromellitic acid

Polyimide Thermal resistance Softening temperature

Pyromellitic acid (PMA, CAS 89-05-4), a benzene-1,2,4,5-tetracarboxylic acid, is a key industrial precursor to pyromellitic dianhydride (PMDA), the monomeric building block for high-performance polyimides such as Kapton®. It also functions as a polyfunctional crosslinking agent and an intermediate in the synthesis of curing agents, plasticizers, and powder coatings.

Molecular Formula C10H6O8
Molecular Weight 254.15 g/mol
CAS No. 89-05-4
Cat. No. B166702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyromellitic acid
CAS89-05-4
Synonymspyromellitic acid
pyromellitic acid, cesium (3+) salt, (3:4)
pyromellitic acid, cesium salt
pyromellitic acid, cobalt salt
pyromellitic acid, copper (2+) salt
pyromellitic acid, dicopper (2+) salt
pyromellitic acid, dinickel (2+) salt
pyromellitic acid, maganese salt
pyromellitic acid, monoammonium salt
pyromellitic acid, monosodium salt
pyromellitic acid, potassium salt
pyromellitic acid, tetrasilver (1+) salt
pyromellitic acid, tetrasodium salt
pyromellitic acid, thorium (4+) salt
Molecular FormulaC10H6O8
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
InChIKeyCYIDZMCFTVVTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14000 mg/L (at 16 °C)

Pyromellitic Acid (CAS 89-05-4) Procurement Guide: Polyimide Precursor and Crosslinking Agent Technical Differentiation


Pyromellitic acid (PMA, CAS 89-05-4), a benzene-1,2,4,5-tetracarboxylic acid, is a key industrial precursor to pyromellitic dianhydride (PMDA), the monomeric building block for high-performance polyimides such as Kapton® [1]. It also functions as a polyfunctional crosslinking agent and an intermediate in the synthesis of curing agents, plasticizers, and powder coatings . Commercial PMA is typically available as a white to off-white crystalline powder with a purity of ≥98.0% (neutralization titration) and a melting point range of 281–286°C [2]. Its utility derives from a rigid, symmetric tetracarboxylic acid architecture that imparts distinct thermal, mechanical, and self-assembly properties to derived materials.

Why Pyromellitic Acid Cannot Be Simply Replaced by Other Aromatic Polycarboxylic Acids in High-Performance Applications


Substituting pyromellitic acid (PMA) or its anhydride (PMDA) with other aromatic di- or tri-carboxylic acids fundamentally alters polymer architecture and crosslink density, leading to quantifiably different performance in end-use materials. PMA possesses four carboxylic acid groups arranged in a symmetrical 1,2,4,5-configuration on a single benzene ring, enabling the formation of rigid, linear polyimide backbones with high imide content and densely crosslinked networks. In contrast, trimellitic acid (1,2,4-benzenetricarboxylic acid) yields branched or less densely crosslinked structures with lower thermal stability [1]. Phthalic acid and other dicarboxylic acids lack the tetrafunctionality required to build high-molecular-weight polyimides or high-crosslink-density thermosets. Even among tetracarboxylic dianhydrides, the molecular geometry and electron affinity of the PMDA moiety differ significantly from those of BTDA, BPDA, or ODPA, directly impacting the softening temperature, thermal oxidative stability, and radiation resistance of the resulting polyimide films [2]. These structural differences translate into measurable performance gaps that preclude generic substitution in critical applications.

Quantitative Differentiation of Pyromellitic Acid Against Principal Analogs and Competitors


PMDA-Based Polyimide Exhibits the Highest Softening Temperature Among Common Dianhydrides

Polyimide films prepared from pyromellitic dianhydride (PMDA, the anhydride of pyromellitic acid) and 4,4'-diaminodiphenyl ether (DADE) exhibit the highest softening temperature compared to films made from three other commercial dianhydrides: a-BPDA, s-BPDA, and BTDA. This directly quantifies the superior thermal mechanical stability conferred by the PMDA structure [1].

Polyimide Thermal resistance Softening temperature

PMDA-Derived Polyimide Shows Superior Thermal Oxidative Stability Compared to BPDA-Derived Polyimide

In a direct comparative study of polyimide films, the material derived from pyromellitic dianhydride (PMDA) demonstrated higher thermal stability in air than those derived from a-BPDA and BPDA. However, the polyimide from s-BPDA exhibited the highest overall stability, indicating that while PMDA is superior to most analogs, specific BPDA isomers can offer enhanced performance in this metric [1].

Polyimide Thermal stability TGA

Symmetrical Pyromellitic Acid Enables Ordered Monolayer Self-Assembly, Whereas Asymmetrical Trimellitic Acid Yields Disordered Structures

At the liquid/graphite interface, the molecular self-assembly of pyromellitic acid (PMA) and trimellitic acid (TMA) differs fundamentally due to molecular symmetry. PMA, with its symmetrical 1,2,4,5-tetracarboxylic acid structure, forms distinct, ordered monolayer structures. In contrast, the asymmetrical TMA molecule (1,2,4-benzenetricarboxylic acid) forms highly disordered monolayers. Furthermore, PMA's assembly can be modulated by solvent and concentration, offering tunability, while TMA's disordered assembly remains unaffected by these parameters [1].

Self-assembly Surface patterning Supramolecular chemistry

Pyromellitic Acid Requires Lower Activation Energy for Cellulose Crosslinking than Citric Acid or Butane-1,2,3,4-tetracarboxylic Acid

The kinetics of esterification crosslinking with cellulose were determined for three polycarboxylic acids. Pyromellitic acid exhibited the lowest activation energy barrier, indicating a more facile and energy-efficient crosslinking reaction compared to both citric acid and butane-1,2,3,4-tetracarboxylic acid (BTCA). The rank order of activation energy was: citric acid > BTCA > pyromellitic acid [1].

Crosslinking Cellulose Activation energy

PMDA-Derived Polyimide Demonstrates Lower Wear Rates in Tribological Applications Compared to BTDA-Derived Polyimide

Tribological studies on polyimide solid bodies formulated from the diamine 4-BDAF and the dianhydrides PMDA (from pyromellitic acid) and BTDA revealed significant differences in performance. The 4-BDAF/PMDA polyimide exhibited very low wear rates, whereas the 4-BDAF/BTDA polyimide and a 60% BTDA blend did not achieve this same low-wear classification. The low-wear PMDA-based polyimide also generated very high friction coefficients (>0.85) under ambient conditions, making it suitable for high-traction applications [1].

Polyimide Tribology Wear resistance

Textile Fabrics Crosslinked with Pyromellitic Acid Exhibit Lower Strength Loss than Aliphatic Carboxylic Acid and DMDHEU Resin Treatments

In anti-wrinkle finishing of cotton fabrics, crosslinking with pyromellitic acid (PMA) resulted in significantly lower strength loss after repeated laundering compared to treatments with aliphatic carboxylic acids or the industry-standard dimethylol dihydroxy ethylene urea (DMDHEU, 2D resin). This indicates that PMA achieves the desired wrinkle resistance while better preserving the mechanical integrity of the fibers [1].

Textile finishing Crosslinking Strength retention

Procurement-Driven Application Scenarios for Pyromellitic Acid Based on Quantitative Differentiation


Synthesis of High-Performance Polyimide Films for Aerospace and Electronics

Procure pyromellitic acid (as PMDA) as the monomer of choice when the application demands the highest possible softening temperature and a strong balance of thermal stability in polyimide films. Comparative data confirms PMDA-derived polyimides exhibit a softening temperature superior to those from a-BPDA, s-BPDA, and BTDA [1], and higher thermal oxidative stability than a-BPDA and BPDA [1]. This makes PMA the optimal starting material for Kapton®-type films used in aerospace insulation, flexible printed circuits, and high-temperature wire enamels.

Design of Ordered Molecular Networks and Surface Patterns

Utilize pyromellitic acid as a symmetric tetratopic building block for the construction of ordered two-dimensional supramolecular networks at interfaces. Direct comparative STM studies show PMA forms distinct, ordered monolayers, while the analogous trimellitic acid forms only highly disordered structures due to its inherent asymmetry [2]. This tunable, ordered assembly is essential for research in molecular electronics, templating, and surface functionalization.

Formulation of Efficient, Low-Damage Crosslinking Agents for Cellulosic Textiles

Select pyromellitic acid as the crosslinking agent for anti-wrinkle textile finishing when the primary goals are lower activation energy (i.e., faster or lower-temperature curing) and superior fabric strength retention. Kinetic data confirm PMA has a lower activation energy barrier for cellulose esterification than citric acid or BTCA [3]. Finished textiles also exhibit 'obviously lower' strength loss after laundering compared to treatments with aliphatic carboxylic acids or DMDHEU resin [4].

Fabrication of Low-Wear, High-Traction Polyimide Components

Specify pyromellitic acid-derived polyimide (PMDA-based) for the manufacture of solid lubricants, bearings, seals, and brake components where very low wear rates and high friction coefficients (>0.85) are required. Tribological evaluation demonstrates that PMDA/4-BDAF polyimides achieve a 'very low wear' classification, a performance not replicated by the analogous BTDA/4-BDAF polyimide or its blends [5].

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